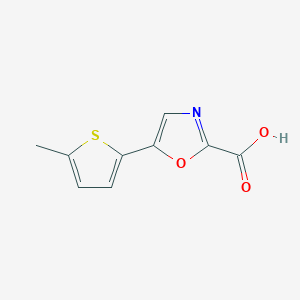

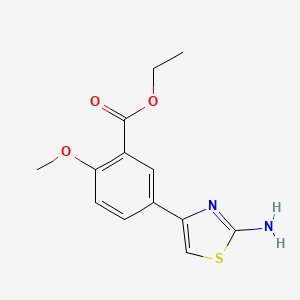

5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

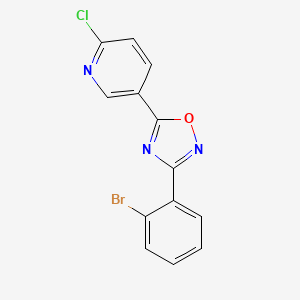

El ácido 5-(5-Metiltiofen-2-il)oxazol-2-carboxílico es un compuesto heterocíclico que presenta anillos tanto de tiofeno como de oxazol

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-(5-Metiltiofen-2-il)oxazol-2-carboxílico generalmente implica la ciclización de precursores apropiados. Un método común incluye la reacción del ácido 5-metiltiofeno-2-carboxílico con un derivado de oxazol bajo condiciones específicas para formar el producto deseado .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados. La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio para garantizar mayores rendimientos y pureza, junto con consideraciones de rentabilidad e impacto ambiental.

Tipos de reacciones:

Oxidación: El anillo de tiofeno en el ácido 5-(5-Metiltiofen-2-il)oxazol-2-carboxílico puede sufrir reacciones de oxidación, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse al anillo de oxazol, convirtiéndolo potencialmente en heterociclos más saturados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los compuestos organometálicos se emplean a menudo.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de tiofeno puede producir sulfóxidos, mientras que las reacciones de sustitución pueden introducir una variedad de grupos funcionales, mejorando la versatilidad del compuesto .

Aplicaciones Científicas De Investigación

El ácido 5-(5-Metiltiofen-2-il)oxazol-2-carboxílico tiene varias aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones con macromoléculas biológicas.

Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción del ácido 5-(5-Metiltiofen-2-il)oxazol-2-carboxílico depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías involucradas variarían en función de las modificaciones específicas del compuesto y el contexto biológico en el que se utiliza .

Compuestos similares:

- Ácido 5-(5-Metiltiofen-2-il)isoxazol-4-carboxílico

- Ácido 5-(5-Metiltiofen-2-il)-1,3-oxazol-4-carboxílico

Comparación: El ácido 5-(5-Metiltiofen-2-il)oxazol-2-carboxílico es único debido a la posición específica del anillo de oxazol y el grupo ácido carboxílico. Esta disposición estructural puede influir en su reactividad e interacciones en comparación con compuestos similares. Por ejemplo, el derivado de isoxazol puede exhibir diferentes propiedades electrónicas, mientras que la variante de 1,3-oxazol podría tener efectos estéricos distintos .

Comparación Con Compuestos Similares

- 5-(5-Methylthiophen-2-yl)isoxazole-4-carboxylic acid

- 5-(5-Methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Comparison: 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid is unique due to the specific positioning of the oxazole ring and the carboxylic acid group. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For instance, the isoxazole derivative may exhibit different electronic properties, while the 1,3-oxazole variant could have distinct steric effects .

Propiedades

Fórmula molecular |

C9H7NO3S |

|---|---|

Peso molecular |

209.22 g/mol |

Nombre IUPAC |

5-(5-methylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO3S/c1-5-2-3-7(14-5)6-4-10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12) |

Clave InChI |

FROAPUGRCIUMKA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(S1)C2=CN=C(O2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

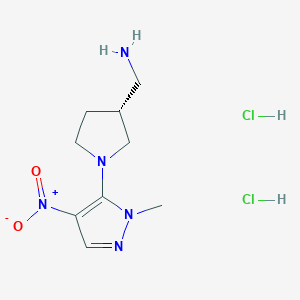

![(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11797187.png)

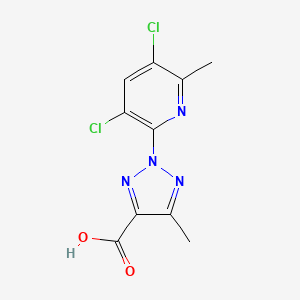

![6-(4-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11797204.png)

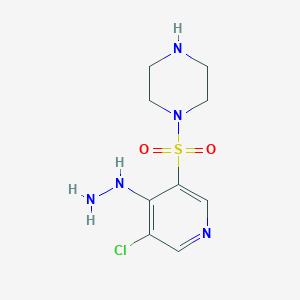

![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)